2-Phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide 2-Phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 301816-59-1
VCID: VC0506083
InChI: InChI=1S/C17H17Cl3N2O2/c1-24-14-10-6-5-9-13(14)21-16(17(18,19)20)22-15(23)11-12-7-3-2-4-8-12/h2-10,16,21H,11H2,1H3,(H,22,23)
SMILES: COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2
Molecular Formula: C17H17Cl3N2O2
Molecular Weight: 387.7g/mol

2-Phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide

CAS No.: 301816-59-1

Main Products

VCID: VC0506083

Molecular Formula: C17H17Cl3N2O2

Molecular Weight: 387.7g/mol

2-Phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide - 301816-59-1

CAS No. 301816-59-1
Product Name 2-Phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide
Molecular Formula C17H17Cl3N2O2
Molecular Weight 387.7g/mol
IUPAC Name 2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide
Standard InChI InChI=1S/C17H17Cl3N2O2/c1-24-14-10-6-5-9-13(14)21-16(17(18,19)20)22-15(23)11-12-7-3-2-4-8-12/h2-10,16,21H,11H2,1H3,(H,22,23)
Standard InChIKey WDXZHEINGCYJPS-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2
Canonical SMILES COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2
PubChem Compound 4227851
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator